

N-Phenylpicolinamide: Technical Specifications and Application Guide

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Compound of Interest

Compound Name: *N*-Phenylpicolinamide

CAS No.: 10354-53-7

Cat. No.: B014527

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Executive Summary

N-Phenylpicolinamide (CAS: 10354-53-7) is a pivotal bidentate ligand and auxiliary scaffold in modern organic synthesis, particularly renowned for its role as a Directing Group (DG) in transition-metal-catalyzed C–H functionalization. By coordinating with metals such as Palladium(II) or Copper(II) through its pyridine nitrogen and amide nitrogen (or oxygen), it facilitates regioselective activation of remote C–H bonds on the

-phenyl ring. This guide details its physicochemical profile, robust synthetic protocols, and mechanistic applications in drug discovery and catalysis.

Part 1: Chemical Identity & Physicochemical Profile[1]

Nomenclature and Identification

Parameter	Specification
IUPAC Name	-Phenylpyridine-2-carboxamide
Common Synonyms	Picolinanilide; 2-Pyridinecarboxanilide; N-Phenylpicolinamide
CAS Registry Number	10354-53-7
Molecular Formula	
Molecular Weight	198.22 g/mol
SMILES	<chem>C1=CC=C(C=C1)NC(=O)C2=CC=CC=N2</chem>

Physicochemical Properties

Property	Value	Note
Appearance	White to off-white crystalline solid	Recrystallized from EtOH/Water
Melting Point	74–75 °C	Literature range: 74–78 °C depending on polymorph
Solubility	Soluble in DCM, EtOAc, DMSO, MeOH	Sparingly soluble in water
pKa	~11.9 (Amide N-H)	Estimated; acts as weak acid upon metal coordination
Coordination Mode	Bidentate () or ()	is dominant in Pd(II) C–H activation

Part 2: Synthetic Methodology

Reliable synthesis is critical for maintaining high purity required for catalytic applications. The Acid Chloride Method is the preferred laboratory protocol due to its high yield and operational simplicity compared to direct thermal condensation.

Protocol: Acyl Chloride Coupling

Reaction Logic: Conversion of picolinic acid to its reactive electrophile (acid chloride) ensures rapid and complete coupling with aniline, avoiding the high temperatures required for direct amide formation.

Materials:

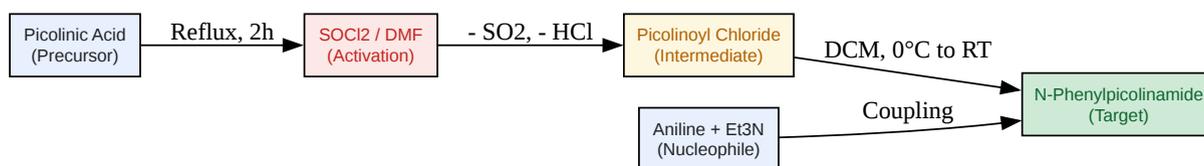
- Picolinic acid (1.0 eq)
- Thionyl chloride () (1.5 eq) or Oxalyl chloride
- Aniline (1.0 eq)
- Triethylamine () (1.2 eq)
- Dichloromethane (DCM) [Anhydrous]

Step-by-Step Procedure:

- Activation: In a flame-dried round-bottom flask, suspend Picolinic acid (10 mmol) in anhydrous DCM (20 mL).
- Chlorination: Add (15 mmol) dropwise at 0 °C. Add a catalytic drop of DMF. Stir at reflux for 2 hours until the solution becomes clear (formation of picolinoyl chloride).
- Evaporation: Remove excess and solvent under reduced pressure. Redissolve the crude acid chloride in anhydrous DCM (10 mL).
- Coupling: Add the acid chloride solution dropwise to a stirred solution of Aniline (10 mmol) and (12 mmol) in DCM (20 mL) at 0 °C.

- Reaction: Allow to warm to room temperature and stir for 4–6 hours.
- Workup: Quench with saturated
. Extract with DCM (
mL). Wash organic layer with brine, dry over
, and concentrate.
- Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography (Hexane/EtOAc 4:1) to yield white crystals.

Visualization: Synthetic Workflow



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Caption: Step-wise synthesis via acid chloride activation ensuring high regioselectivity and yield.

Part 3: Mechanistic Application in C–H Activation

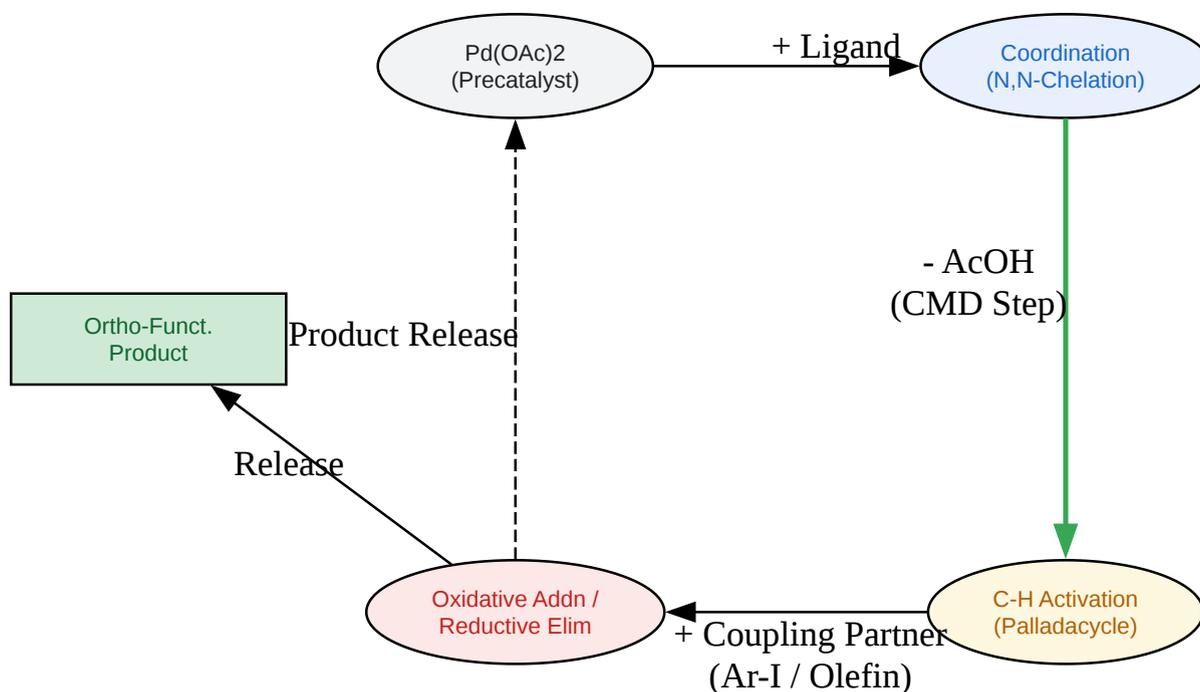
N-Phenylpicolinamide is not merely a substrate; it is a privileged directing group (DG). In Palladium-catalyzed C–H activation, the pyridine nitrogen and the deprotonated amide nitrogen form a rigid 5-membered chelate with Pd(II). This geometry positions the metal center in close proximity to the ortho-C–H bond of the phenyl ring, significantly lowering the activation energy for C–H cleavage.

The "Picolinamide Effect"

- Coordination: The neutral ligand binds Pd(II).
- Deprotonation: The amide proton is acidic (

-). In the presence of a base (e.g., AgOAc,
) , it deprotonates to form a monoanionic
-bidentate species (
).
- C–H Activation: The highly electrophilic Pd center inserts into the ortho-C–H bond via Concerted Metalation-Deprotonation (CMD).

Visualization: Catalytic Cycle (Pd-Catalyzed Ortho-Arylation)



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Caption: The catalytic cycle demonstrating the Directing Group (DG) role of the picolinamide moiety in ortho-C–H activation.

Part 4: Safety & Handling (SDS Summary)

While **N-Phenylpicolinamide** is generally stable, standard laboratory safety protocols must be observed.

- Signal Word: Warning
- Hazard Statements:
 - H302: Harmful if swallowed.
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.
- Handling: Use in a fume hood. Avoid dust formation. Wear nitrile gloves and safety goggles.
- Storage: Store in a cool, dry place (2–8 °C recommended for long-term reference standards).

References

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Sources

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